7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS No.:
Cat. No.: VC17380093
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrN3 |
|---|---|
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 7-bromo-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C8H10BrN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3 |
| Standard InChI Key | OTCDRZRXGWNSBV-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCNC2=C1N=CC(=C2)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Analysis
The compound features a bicyclic pyrido[2,3-b]pyrazine system, where the pyrazine ring is fused with a pyridine moiety. Key structural elements include:
-
Bromine atom at position 7, introducing electronegativity and steric bulk.
-
Methyl group at position 4, contributing to hydrophobic interactions.
-
Partially saturated tetrahydropyrido ring, enhancing conformational flexibility .
The SMILES notation (CC1=C(C=C2C(=N1)NCCN2)Br) and InChIKey (XWWXJBAANRSQOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN₃ |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
| CAS Registry Number | 1227075-76-4 |
| Topological Polar Surface Area | 28.9 Ų |
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 7-bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves multistep strategies, as exemplified in patent WO2015123505A1 :
-
Core Formation:
-
Functionalization:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMSO, NaH, 70°C, 12h | 45% |
| 2 | CH₃I, K₂CO₃, DMF, rt | 62% |
| 3 | NBS, AIBN, CCl₄, reflux | 38% |
Physicochemical and ADMET Profiling
Solubility and Lipophilicity
-
LogP: 2.1 (predicted), indicating moderate lipophilicity.
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), suitable for oral formulations .
Metabolic Stability
Microsomal studies of analogs show:
-
t₁/₂ = 45 min (human liver microsomes).
-
Primary metabolic pathways: CYP3A4-mediated oxidation and glucuronidation.
Future Directions and Challenges
Optimization Opportunities
-
Bromine Replacement: Substituting bromine with trifluoromethyl groups to enhance metabolic stability.
-
Stereochemical Control: Exploring enantioselective synthesis to improve target specificity .
Preclinical Development Gaps
-
In vivo pharmacokinetics and blood-brain barrier penetration remain uncharacterized.
-
Toxicology profiles require evaluation to mitigate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume